molecular formula C12H20ClNO B2419368 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride CAS No. 2567497-41-8

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride

Cat. No.: B2419368
CAS No.: 2567497-41-8
M. Wt: 229.75
InChI Key: DLQBMAZPYSCZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its unique structure, which includes a phenoxy group attached to a propan-1-amine backbone with two methyl groups at the 2-position. This compound is often used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride typically involves the reaction of 3-methylphenol with 2,2-dimethylpropan-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(4-methylphenoxy)propan-1-amine;hydrochloride
  • 2,2-Dimethyl-3-(2-methylphenoxy)propan-1-amine;hydrochloride
  • 2,2-Dimethyl-3-(3-chlorophenoxy)propan-1-amine;hydrochloride

Uniqueness

2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBMAZPYSCZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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